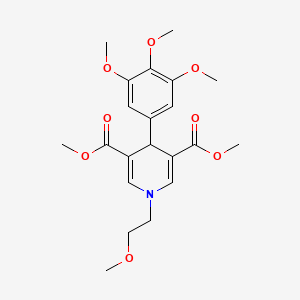

![molecular formula C22H18FN3O2S B11621500 3-amino-N-(3-fluoro-2-methylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11621500.png)

3-amino-N-(3-fluoro-2-methylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-N-(3-Fluor-2-methylphenyl)-6-(3-Methoxyphenyl)thieno[2,3-b]pyridin-2-carboxamid ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung verfügt über einen Thieno[2,3-b]pyridin-Kern, der für seine biologische Aktivität und Vielseitigkeit in der pharmazeutischen Chemie bekannt ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Amino-N-(3-Fluor-2-methylphenyl)-6-(3-Methoxyphenyl)thieno[2,3-b]pyridin-2-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Weg beginnt mit der Bildung des Thieno[2,3-b]pyridin-Kerns durch eine Cyclisierungsreaktion.

Bildung des Thieno[2,3-b]pyridin-Kerns: Dies kann durch eine Cyclisierungsreaktion erreicht werden, die einen geeigneten Vorläufer wie 2-Aminopyridin und ein Thiophenderivat unter sauren oder basischen Bedingungen beinhaltet.

Einführung von Substituenten: Die 3-Fluor-2-methylphenyl- und 3-Methoxyphenylgruppen können durch Suzuki- oder Heck-Kupplungsreaktionen unter Verwendung geeigneter Boronsäuren oder Halogenide eingeführt werden.

Bildung des Carboxamids: Der letzte Schritt beinhaltet die Bildung der Carboxamidgruppe, typischerweise durch eine Amidierungsreaktion unter Verwendung eines Amins und eines Carbonsäurederivats.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Verwendung von automatisierten Reaktoren, kontinuierlicher Strömungschemie und strengen Reinigungsverfahren wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Amino-N-(3-Fluor-2-methylphenyl)-6-(3-Methoxyphenyl)thieno[2,3-b]pyridin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was möglicherweise zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Mitteln wie Lithiumaluminiumhydrid können die Carboxamidgruppe zu einem Amin reduzieren.

Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an den aromatischen Ringen auftreten, wodurch eine weitere Funktionalisierung ermöglicht wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, typischerweise in wasserfreien Lösungsmitteln.

Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Thiole, oft unter Rückflussbedingungen.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Pfade.

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde dienen, um Enzym-Interaktionen und Rezeptorbindung aufgrund ihrer potentiellen Bioaktivität zu untersuchen.

Medizin

Medizinisch werden Verbindungen mit Thieno[2,3-b]pyridin-Kernen oft auf ihr Potenzial als therapeutische Mittel untersucht, insbesondere bei der Behandlung von Krebs, Entzündungen und Infektionskrankheiten.

Industrie

Im industriellen Bereich könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 3-Amino-N-(3-Fluor-2-methylphenyl)-6-(3-Methoxyphenyl)thieno[2,3-b]pyridin-2-carboxamid beinhaltet wahrscheinlich die Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, in aktive Zentren oder Bindungstaschen zu passen und die Aktivität dieser Zielstrukturen zu modulieren. Beteiligte Pfade können die Hemmung der Enzymaktivität oder die Änderung der Rezeptorsignalgebung umfassen.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

Medicinally, compounds with thieno[2,3-b]pyridine cores are often investigated for their potential as therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-amino-N-(3-fluoro-2-methylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-Amino-N-(3-Chlor-2-methylphenyl)-6-(3-Methoxyphenyl)thieno[2,3-b]pyridin-2-carboxamid

- 3-Amino-N-(3-Fluor-2-methylphenyl)-6-(4-Methoxyphenyl)thieno[2,3-b]pyridin-2-carboxamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen kann 3-Amino-N-(3-Fluor-2-methylphenyl)-6-(3-Methoxyphenyl)thieno[2,3-b]pyridin-2-carboxamid eine einzigartige biologische Aktivität aufweisen, die auf die spezifische Positionierung der Fluor- und Methoxygruppen zurückzuführen ist. Diese Substituenten können die Bindungsaffinität und Selektivität der Verbindung gegenüber ihren molekularen Zielstrukturen deutlich beeinflussen.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von 3-Amino-N-(3-Fluor-2-methylphenyl)-6-(3-Methoxyphenyl)thieno[2,3-b]pyridin-2-carboxamid, einschließlich seiner Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften.

Eigenschaften

Molekularformel |

C22H18FN3O2S |

|---|---|

Molekulargewicht |

407.5 g/mol |

IUPAC-Name |

3-amino-N-(3-fluoro-2-methylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |

InChI |

InChI=1S/C22H18FN3O2S/c1-12-16(23)7-4-8-17(12)25-21(27)20-19(24)15-9-10-18(26-22(15)29-20)13-5-3-6-14(11-13)28-2/h3-11H,24H2,1-2H3,(H,25,27) |

InChI-Schlüssel |

QYJWZJGBCUVKBE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1F)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC(=CC=C4)OC)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621427.png)

![(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11621435.png)

![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621441.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621452.png)

![Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11621454.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11621460.png)

![N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11621465.png)

methanolate](/img/structure/B11621468.png)

![3-(2,4-dichlorophenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621481.png)

![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11621488.png)

![4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11621509.png)